molecular formula C7H14N2O3 B6284248 (2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide CAS No. 19746-35-1

(2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide

Cat. No.: B6284248
CAS No.: 19746-35-1
M. Wt: 174.2
InChI Key:
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Description

(2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide is a chiral compound with significant importance in various scientific fields It is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. For instance, the enantioselective synthesis of similar compounds has been reported using Fmoc-protected Garner’s aldehyde as a key intermediate . The reaction conditions often involve mild temperatures and specific solvents to maintain the integrity of the chiral centers.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance efficiency and reduce costs. The scalability of these methods is crucial for the commercial viability of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This involves replacing one functional group with another, which can be useful for modifying the compound’s activity or solubility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol. Substitution reactions can result in a wide variety of products, depending on the nucleophile used.

Scientific Research Applications

(2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used to study enzyme-substrate interactions and protein folding due to its specific stereochemistry.

    Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide is unique due to its specific functional groups and stereochemistry, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "N-methylbutanamide", "Acetic anhydride", "Hydroxylamine hydrochloride", "Sodium bicarbonate", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: N-methylbutanamide is reacted with acetic anhydride in the presence of sodium bicarbonate to form N-methyl-N-acetylamino butanamide.", "Step 2: The N-methyl-N-acetylamino butanamide is then reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide to form (2S,3R)-2-acetamido-3-hydroxy-N-methylbutanamide.", "Step 3: The product is then purified by recrystallization from a mixture of methanol and ethyl acetate, followed by drying under vacuum.", "Step 4: The final product is obtained as a white crystalline solid with a melting point of 118-120°C." ] }

CAS No.

19746-35-1

Molecular Formula

C7H14N2O3

Molecular Weight

174.2

Purity

95

Origin of Product

United States

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